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Technical Support Center: Interpreting Unexpected Results in Azelaprag Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azelaprag	
Cat. No.:	B605792	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Azelaprag**. The content focuses on interpreting unexpected results, with a particular emphasis on the recent clinical findings related to liver safety.

Frequently Asked Questions (FAQs)

Q1: What is **Azelaprag** and what is its primary mechanism of action?

Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ).[1] The apelin receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand apelin, plays a role in various physiological processes, including cardiovascular function, glucose metabolism, and fluid homeostasis.[2][3][4][5] **Azelaprag** is designed to mimic the effects of apelin, which is released in response to exercise.

Q2: What were the expected therapeutic outcomes of **Azelaprag** in recent clinical trials?

Azelaprag was being investigated for its potential to treat obesity and prevent muscle atrophy. [7][8][9][10] Preclinical studies in mouse models of obesity showed that **Azelaprag**, especially in combination with incretin drugs like tirzepatide, could significantly increase weight loss and improve body composition.[8] The Phase II STRIDES trial was designed to evaluate the efficacy and safety of **Azelaprag**, alone and in combination with tirzepatide, for weight reduction in adults aged 55 and older with obesity.[1][11]



Q3: What was the major unexpected finding in the Azelaprag STRIDES clinical trial?

The Phase II STRIDES trial was discontinued due to the observation of liver transaminitis (elevated liver enzymes) in some participants receiving **Azelaprag**.[1][6] This was an unexpected adverse event, as preclinical data and earlier Phase I trials had not indicated a significant risk of liver injury.[12]

Q4: How many participants were affected by the liver transaminitis, and at what doses?

Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the **Azelaprag** treatment groups experienced transaminase elevations without clinically significant symptoms.[1][6] The trial was evaluating two oral doses of **Azelaprag**: 300 mg once or twice daily. Importantly, no transaminase elevations were observed in the group receiving tirzepatide alone.[1]

Troubleshooting Guides Interpreting Elevated Liver Enzymes in Azelaprag Studies

The observation of elevated liver enzymes (transaminitis) is a potential signal of drug-induced liver injury (DILI). This guide provides a framework for investigating such findings in the context of **Azelaprag** research.

- 1. Initial Assessment and Data Collection:
- Quantify the elevation: Determine the magnitude of the increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels relative to the upper limit of normal (ULN) and the baseline for each affected individual.
- Characterize the pattern of injury: Calculate the R-value (ALT/ULN) / (alkaline phosphatase/ULN) to classify the liver injury as hepatocellular (R≥5), cholestatic (R≤2), or mixed (2
- Temporal relationship: Establish a clear timeline between the initiation of Azelaprag administration and the onset of elevated liver enzymes.



- Concomitant medications: Document all other medications, supplements, and herbal products the subject is taking to rule out other potential causes of liver injury.
- Clinical symptoms: Note the presence or absence of symptoms such as jaundice, fatigue, nausea, or abdominal pain. In the STRIDES trial, the transaminitis was reported to be without clinically significant symptoms.[1]
- 2. Preclinical and In Vitro Investigation:

If elevated liver enzymes are observed in non-clinical studies, or to investigate the mechanism of clinically observed DILI, the following steps are recommended:

- In vitro cytotoxicity assays:
 - Utilize human hepatocytes (primary or cell lines like HepG2) to assess the direct cytotoxic potential of Azelaprag and its metabolites.
 - Measure markers of cell death such as LDH release and ATP levels.
- Metabolite identification and profiling:
 - Identify the major metabolites of **Azelaprag** in human liver microsomes.
 - Assess the potential for reactive metabolite formation, which can be a key initiator of idiosyncratic DILI.
- Mitochondrial toxicity assays:
 - Evaluate the effect of Azelaprag on mitochondrial respiration and function, as mitochondrial dysfunction is a common mechanism of DILI.
- Bile salt export pump (BSEP) inhibition assays:
 - Determine if Azelaprag or its metabolites inhibit BSEP, which can lead to cholestatic liver injury.
- 3. Potential Mechanistic Hypotheses for **Azelaprag**-Induced Liver Injury:



- Idiosyncratic Drug-Induced Liver Injury (DILI): This is an unpredictable reaction occurring in a small subset of individuals. It is often immune-mediated and not strictly dose-dependent. The pattern of liver enzyme elevations and the low incidence in the STRIDES trial are suggestive of an idiosyncratic mechanism.
- Metabolite-driven toxicity: A specific metabolite of Azelaprag, formed in susceptible individuals, could be responsible for the hepatotoxicity.
- Off-target effects: Although Azelaprag is a selective APJ agonist, high concentrations or specific genetic backgrounds could lead to off-target effects in the liver.

Data Presentation

Table 1: Summary of Azelaprag In Vitro Pharmacology

Parameter	Value	Assay System
EC50	0.32 nM	Apelin Receptor Activation

Note: This data is based on publicly available information and may not be exhaustive.

Table 2: Summary of Azelaprag STRIDES Trial Findings

Parameter	Finding
Indication	Obesity
Phase	II
Doses	300 mg once daily, 300 mg twice daily
Unexpected Adverse Event	Liver Transaminitis
Incidence	11 out of 204 participants in Azelaprag groups
Clinical Symptoms	None reported
Outcome	Trial discontinued



Experimental Protocols

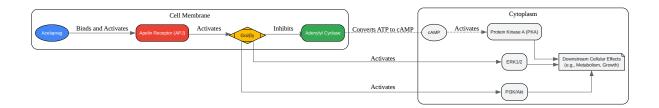
Protocol 1: General Procedure for a cAMP-Based GPCR Functional Assay

This protocol provides a general framework for assessing the agonist activity of a compound like **Azelaprag** at the APJ receptor, which is known to couple to Gαi, leading to a decrease in intracellular cAMP levels.

- Cell Culture: Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the human apelin receptor (APJ).
- Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Preparation: Prepare serial dilutions of Azelaprag and a reference agonist (e.g., apelin-13) in an appropriate assay buffer.
- Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer.
 b. Add a solution containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and forskolin to stimulate adenylate cyclase and raise basal cAMP levels.
 c. Add the serially diluted **Azelaprag** or reference agonist to the wells. Include a vehicle control. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).
- Data Analysis: a. Plot the cAMP concentration against the log of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of Azelaprag.

Mandatory Visualization

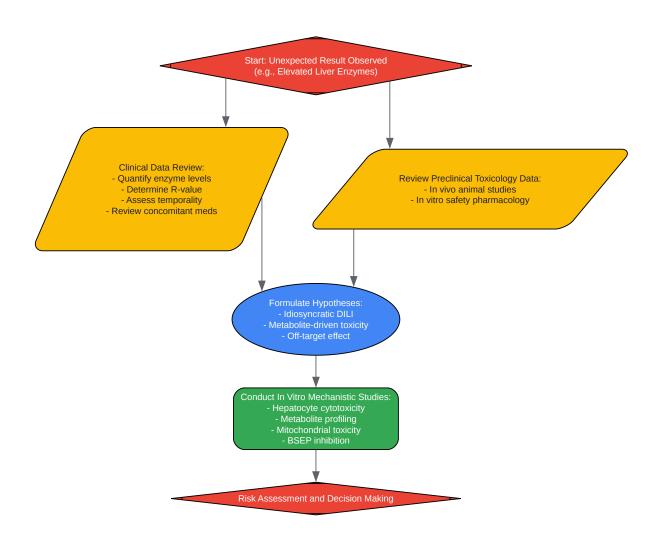




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Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation by **Azelaprag**.





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Caption: Logical workflow for troubleshooting unexpected results in **Azelaprag** studies.



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- To cite this document: BenchChem. [Technical Support Center: Interpreting Unexpected Results in Azelaprag Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#interpreting-unexpected-results-in-azelaprag-studies]

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